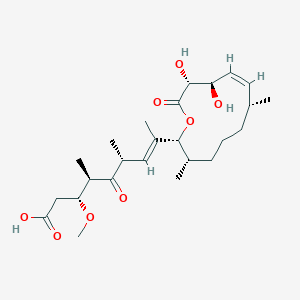![molecular formula C8H7N3O2 B12855997 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of α-bromoketones and 2-aminopyrazine derivatives, which undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free or catalyst-free conditions to enhance yield and reduce environmental impact. Microwave irradiation has been employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 5-Methoxyimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Due to its unique structural properties, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3 |
InChI Key |
UTIWYIFPAHAUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=NC(=CN12)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)


![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)



![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)

